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Compound of Interest

Compound Name: 5-(Phenylsulfanyl)-2-furaldehyde

CAS No.: 39689-03-7

Cat. No.: B1300348

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The landscape of modern drug discovery is characterized by an unceasing quest for novel

molecular scaffolds that can serve as the foundation for innovative therapeutics. Among the

myriad of heterocyclic compounds, the furan-2-carbaldehyde framework has emerged as a

privileged structure, owing to its synthetic versatility and the diverse biological activities

exhibited by its derivatives. This guide focuses on a specific, yet promising, member of this

family: 5-(Phenylsulfanyl)-2-furaldehyde. The introduction of a phenylsulfanyl moiety at the 5-

position of the furan ring imparts unique physicochemical properties and opens new avenues

for chemical modification, making it a compound of significant interest for medicinal chemists.

This document aims to provide a comprehensive technical overview of 5-(Phenylsulfanyl)-2-
furaldehyde, from its fundamental properties and synthesis to its potential applications in the

realm of drug development.
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5-(Phenylsulfanyl)-2-furaldehyde is a chemical entity that marries the structural features of a

furan ring, an aldehyde functional group, and a phenyl thioether. This unique combination of

moieties dictates its chemical behavior and potential for biological interactions.

Property Value Source

CAS Number 39689-03-7 [1]

Molecular Formula C₁₁H₈O₂S [1]

Molecular Weight 204.24 g/mol [1]

Appearance

Not explicitly stated, but

related compounds are often

crystalline solids.

Melting Point 39-40 °C

SMILES c1ccc(cc1)Sc2cc(oc2)C=O [2]

InChI

InChI=1S/C11H8O2S/c12-8-9-

6-7-11(13-9)14-10-4-2-1-3-5-

10/h1-8H

[2]

Synthesis and Spectroscopic Characterization
The synthesis of 5-(phenylsulfanyl)-2-furaldehyde, while not extensively detailed in publicly

available literature, can be approached through established methods for the preparation of 5-

substituted-2-furaldehydes. A plausible and commonly employed strategy involves the

palladium-catalyzed cross-coupling reaction between a halo-substituted furaldehyde and

thiophenol.

Proposed Synthetic Pathway: Palladium-Catalyzed
Cross-Coupling
A logical synthetic route to 5-(phenylsulfanyl)-2-furaldehyde involves the coupling of 5-

bromo-2-furaldehyde with thiophenol in the presence of a palladium catalyst and a suitable

base. This type of reaction is a cornerstone of modern organic synthesis for the formation of

carbon-heteroatom bonds.
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Caption: Proposed synthesis of 5-(Phenylsulfanyl)-2-furaldehyde.

Experimental Protocol (Hypothetical):

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-

furaldehyde (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such

as Xantphos (0.1 eq).

Add cesium carbonate (2.0 eq) as the base.

Add anhydrous toluene as the solvent.

To this mixture, add thiophenol (1.2 eq) via syringe.

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress

by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the catalyst and inorganic salts.
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Wash the celite pad with an organic solvent (e.g., ethyl acetate).

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-
(phenylsulfanyl)-2-furaldehyde.

Self-Validation: The purity of the synthesized compound should be assessed by high-

performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic

methods. The melting point of the purified product should be sharp and consistent with reported

values.

Spectroscopic Profile (Predicted and Analog-Based)
While experimental spectra for 5-(phenylsulfanyl)-2-furaldehyde are not readily available in

the public domain, a predicted spectroscopic profile can be inferred from the analysis of its

structural components and data from analogous compounds.

¹H NMR (Predicted):

Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and

9.7 ppm.

Furan Protons: Two doublets are anticipated for the furan ring protons, likely in the range of δ

6.5-7.5 ppm, with a small coupling constant (J ≈ 3-4 Hz).

Phenyl Protons: A multiplet corresponding to the five protons of the phenyl ring would appear

in the aromatic region, approximately between δ 7.2 and 7.6 ppm.

¹³C NMR (Predicted):

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the far downfield

region, around δ 175-180 ppm.

Furan Carbons: The carbon atoms of the furan ring would likely appear between δ 110 and

160 ppm. The carbon atom attached to the sulfur (C5) and the carbon of the aldehyde group

(C2) will be the most downfield.
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Phenyl Carbons: The carbons of the phenyl ring are expected in the typical aromatic region

of δ 125-140 ppm.

Infrared (IR) Spectroscopy (Predicted):

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is

expected around 1670-1690 cm⁻¹.

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 and

2820 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of varying intensity are anticipated in the 1450-1600

cm⁻¹ region.

C-S Stretch: A weak absorption may be present in the fingerprint region, typically around

600-800 cm⁻¹.

Mass Spectrometry (Predicted):

The PubChem entry for 5-(phenylsulfanyl)-2-furaldehyde provides predicted mass-to-charge

ratios for various adducts, which can be invaluable for its identification in mass spectrometry

analysis.[2]

Adduct Predicted m/z

[M+H]⁺ 205.03178

[M+Na]⁺ 227.01372

[M-H]⁻ 203.01722

These predicted values serve as a crucial reference for confirming the identity of the

synthesized compound.

Reactivity and Chemical Logic
The chemical reactivity of 5-(phenylsulfanyl)-2-furaldehyde is governed by its three key

structural components: the furan ring, the aldehyde group, and the phenyl thioether linkage.
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Understanding the interplay of these functionalities is essential for its application as a building

block in medicinal chemistry.

Aldehyde Reactivity Furan Ring Reactivity Thioether Reactivity

5-(Phenylsulfanyl)-2-furaldehyde

Nucleophilic Addition
(e.g., Grignard, Wittig) Reductive Amination Oxidation to Carboxylic Acid Electrophilic Aromatic Substitution Diels-Alder Reaction Oxidation to Sulfoxide/Sulfone

Click to download full resolution via product page

Caption: Reactivity map of 5-(Phenylsulfanyl)-2-furaldehyde.

Aldehyde Group: The aldehyde functionality is a primary site for a wide array of chemical

transformations. It readily undergoes nucleophilic addition reactions, making it a versatile

handle for introducing molecular diversity. Key reactions include:

Reductive Amination: To introduce substituted amine functionalities, which are prevalent in

many drug molecules.

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds,

allowing for chain extension and the synthesis of conjugated systems.

Oxidation: To the corresponding carboxylic acid, providing another key functional group for

further derivatization, such as amide bond formation.

Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to

electrophilic aromatic substitution. However, the electron-withdrawing nature of the aldehyde

group deactivates the ring, while the sulfur atom of the thioether can act as a weak activating

group. The interplay of these electronic effects will direct the regioselectivity of any

substitution reactions. The furan ring can also participate as a diene in Diels-Alder reactions,

offering a pathway to complex polycyclic structures.
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Phenyl Thioether: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized

to the corresponding sulfoxide and sulfone. This transformation significantly alters the

electronic and steric properties of the molecule, which can be a valuable strategy in

modulating biological activity.

Potential Applications in Drug Development
While specific biological activities for 5-(phenylsulfanyl)-2-furaldehyde are not yet well-

documented, the furan-2-carbaldehyde scaffold is a well-established pharmacophore found in

numerous compounds with a wide range of therapeutic applications. The introduction of the

phenylsulfanyl group offers a unique vector for exploring new chemical space and potentially

enhancing or modifying the biological activity of the parent scaffold.

Derivatives of furan-2-carbaldehyde have shown promise in several therapeutic areas,

including:

Antimicrobial Agents: The furan ring is a key component of several antimicrobial drugs. The

aldehyde group can be derivatized to form Schiff bases, hydrazones, and other

functionalities that have demonstrated antibacterial and antifungal properties.

Anticancer Agents: Numerous studies have explored furan derivatives as potential

anticancer agents. Their mechanisms of action can involve the induction of apoptosis,

inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Anti-inflammatory and Analgesic Agents: Certain furan-containing compounds have exhibited

anti-inflammatory and analgesic properties, suggesting their potential as leads for the

development of new pain and inflammation therapies.

The phenylsulfanyl group in 5-(phenylsulfanyl)-2-furaldehyde can engage in various non-

covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.

Furthermore, the sulfur atom can act as a hydrogen bond acceptor. The potential to oxidize the

thioether to a sulfoxide or sulfone introduces a handle to fine-tune the polarity and hydrogen

bonding capacity of the molecule, which are critical parameters in drug design.

Conclusion and Future Directions
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5-(Phenylsulfanyl)-2-furaldehyde represents a promising, yet underexplored, molecular entity

for drug discovery. Its straightforward, albeit not yet fully detailed, synthesis and the versatile

reactivity of its constituent functional groups make it an attractive starting point for the

generation of diverse chemical libraries. Future research should focus on the development and

optimization of a robust synthetic protocol for this compound, followed by a thorough

investigation of its chemical reactivity. A systematic exploration of its biological activities

through high-throughput screening and target-based assays will be crucial in unlocking its

therapeutic potential. The insights gained from such studies will undoubtedly contribute to the

growing importance of the furan-2-carbaldehyde scaffold in the development of next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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